molecular formula C16H16N4O B6320635 N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide CAS No. 1025511-06-1

N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide

Cat. No. B6320635
CAS RN: 1025511-06-1
M. Wt: 280.32 g/mol
InChI Key: WMWFFNDJWDBPII-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide, or DNPMP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a small molecule that has been synthesized in a variety of ways, and has been found to have a wide range of effects on biochemical and physiological processes. In

Scientific Research Applications

DNPMP has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. DNPMP has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been studied for its potential applications in the field of drug delivery. It has been found to be effective in delivering drugs to targeted areas, such as tumors, and has been found to be more effective than other delivery methods.

Mechanism of Action

The exact mechanism of action of DNPMP is not yet fully understood. However, it is believed that DNPMP acts by disrupting the normal functioning of cells. It has been found to interfere with the cell cycle, leading to cell death. It has also been found to interfere with the production of proteins, leading to the inhibition of cell growth. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
DNPMP has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity. Furthermore, DNPMP has been found to reduce inflammation, leading to the inhibition of inflammatory processes.

Advantages and Limitations for Lab Experiments

DNPMP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also relatively inexpensive, making it cost-effective for use in laboratory experiments. Additionally, DNPMP has been found to be effective in inhibiting the growth of a variety of cancer cell lines, making it an ideal candidate for use in cancer research. However, DNPMP has several limitations for use in laboratory experiments. It has been found to be toxic to normal cells, which could limit its use in experiments involving normal cells. Additionally, DNPMP has been found to be unstable in certain environments, which could limit its use in experiments involving long-term storage.

Future Directions

There are several potential future directions for DNPMP research. One potential direction is to explore DNPMP’s potential applications in drug delivery. DNPMP has been found to be effective in delivering drugs to targeted areas, and further research could lead to the development of more effective drug delivery systems. Additionally, further research could explore DNPMP’s potential applications in the field of gene therapy. DNPMP has been found to interfere with the production of proteins, and further research could lead to the development of novel gene therapy techniques. Finally, further research could explore DNPMP’s potential applications in the field of immunotherapy. DNPMP has been found to reduce inflammation, and further research could lead to the development of novel immunotherapies.

Synthesis Methods

DNPMP can be synthesized by a variety of methods. One method involves the reaction of 4-methylpent-2-enamide with 2,2-dinitrilovinyl amine in the presence of a catalyst. This reaction produces DNPMP and a by-product of 2-nitro-4-methylpent-2-enamide. Another method involves the reaction of 4-methylpent-2-enamide with 4-nitrophenyl-2-nitro-4-methylpent-2-enamide in the presence of a catalyst. This reaction produces DNPMP and a by-product of 4-methylpent-2-enamide.

properties

IUPAC Name

(E)-N-[4-(2,2-dicyanoethenylamino)phenyl]-4-methylpent-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12(2)3-8-16(21)20-15-6-4-14(5-7-15)19-11-13(9-17)10-18/h3-8,11-12,19H,1-2H3,(H,20,21)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWFFNDJWDBPII-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((2,2-dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide

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